(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone
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Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Energetic Materials
These properties position it as a promising blunt energetic material with applications in areas such as propellants, explosives, and pyrotechnics .
Anticancer Research
While not extensively studied, the compound’s structure suggests potential for biological applications. Researchers have explored its derivatives in anticancer evaluations. Further investigations are needed to understand its mechanisms and optimize its efficacy .
Antifungal Activity
Compound 5d, a derivative of this compound, exhibits prominent antifungal activity against various fungi. Its broad-spectrum bioactivity makes it an interesting candidate for further exploration .
Agricultural Applications
Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles (including this compound) find use in agriculture. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines results in effective herbicides .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-16-6-4-3-5-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-7-8-13/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZLTIRSEGOXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone |
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